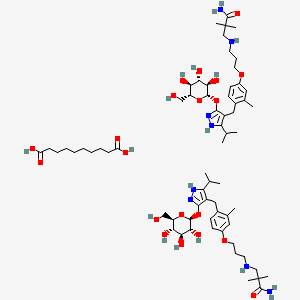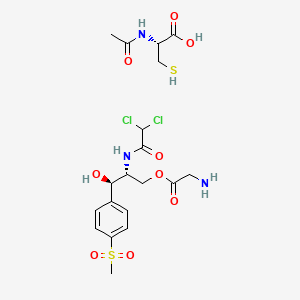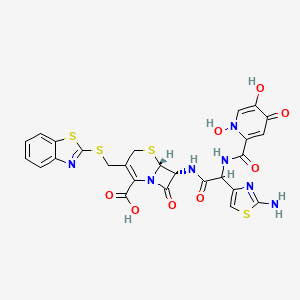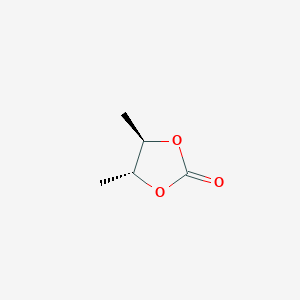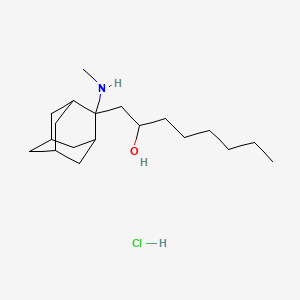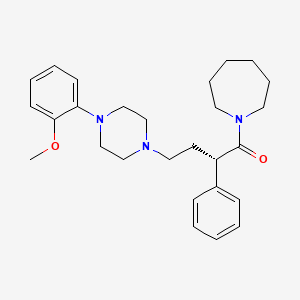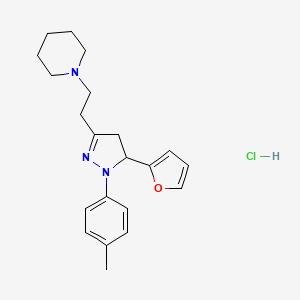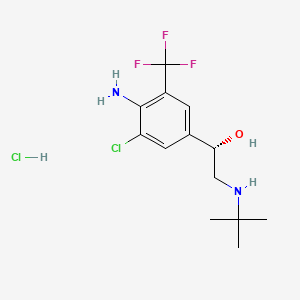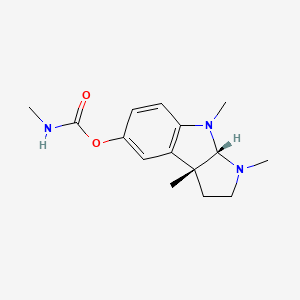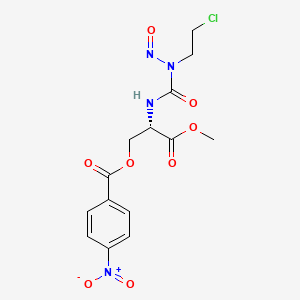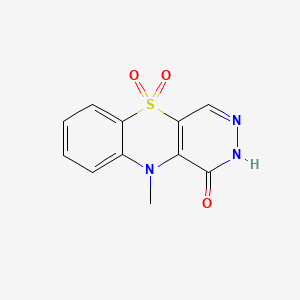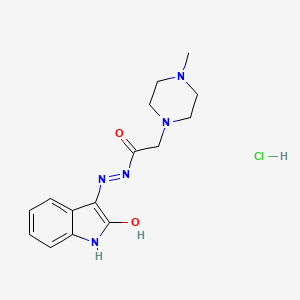
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with a unique structure that combines elements of piperazine, indoline, and hydrazide
Métodos De Preparación
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves multiple steps. The synthetic route typically starts with the preparation of 1-Piperazineacetic acid, followed by the introduction of a 4-methyl group. The next step involves the formation of the indolinylidene hydrazide moiety. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indoline moieties.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)-: This compound has a similar structure but includes a bromine atom, which can alter its chemical and biological properties.
1-Piperazineacetic acid, 4-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-:
The uniqueness of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
86873-23-6 |
|---|---|
Fórmula molecular |
C15H20ClN5O2 |
Peso molecular |
337.80 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N5O2.ClH/c1-19-6-8-20(9-7-19)10-13(21)17-18-14-11-4-2-3-5-12(11)16-15(14)22;/h2-5,16,22H,6-10H2,1H3;1H |
Clave InChI |
WILKGLXQINLYEJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


